4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-imidazol-1-ylpyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-2-5-12-11(4-1)16-14(17-9-7-15-10-17)13-6-3-8-18(12)13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVSQVLDSLQVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CC=CN23)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions often require precise control of temperature, pressure, and reaction time to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. Advanced purification techniques, such as column chromatography or recrystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Imidazol-1-yl)pyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
4-(1H-Imidazol-1-yl)pyrrolo[1,2-a]quinoxaline is a complex organic compound featuring a fused ring structure with an imidazole ring and a pyrrolo[1,2-a]quinoxaline core. It has a molecular weight of 234.26 and the molecular formula . This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
this compound serves as a building block in the synthesis of more complex molecules due to its unique structure, making it a valuable intermediate in developing new chemical entities.
Biology
This compound is studied for its potential biological activity and may act as a lead compound in developing new drugs or therapeutic agents.
Medicine
this compound's potential medicinal applications include its use as an inhibitor of specific enzymes or receptors, making it a candidate for drug discovery and development due to its ability to interact with biological targets. Compounds with similar structures have been shown to target enzymes like the epidermal growth factor receptor (EGFR). These similar compounds can inhibit the activity of target enzymes such as EGFR, disrupting cell cycle regulation, which can lead to inhibited cell growth and proliferation. Such compounds have demonstrated anticancer activity, showing potent cytotoxicity.
Industry
In industry, this compound may be used to produce advanced materials like polymers or coatings because of its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline exerts its effects involves its interaction with specific molecular targets. The imidazole and quinoxaline rings can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Pyrrolo[1,2-a]quinoxaline Derivatives
The biological and chemical properties of pyrrolo[1,2-a]quinoxaline derivatives are heavily influenced by substituent type, position, and synthetic methodology. Below is a detailed comparison:
Substituent Type and Position
Key Observations :
- C4 Substitution : Dominates literature due to synthetic accessibility. Aromatic (e.g., phenyl) and electron-withdrawing (e.g., nitro-thiophene) groups enhance bioactivity.
- Metal Complexes : Ferrocene derivatives exhibit enhanced antimalarial potency, likely due to redox activity and hemozoin disruption .
Key Trends :
- Antiviral : Nitro-thiophene and imidazole substituents show promise against viral proteases .
- Anticancer : Aromatic C4 substituents (e.g., phenyl, benzylpiperidinyl) improve cytotoxicity and selectivity .
- Selectivity : Ferrocene and piperazine moieties enhance target specificity (e.g., β-hematin vs. serotonin receptors) .
Biological Activity
4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H10N4, with a molecular weight of 234.26 g/mol. The compound features a pyrroloquinoxaline core substituted with an imidazole moiety, which is known to enhance its biological activity.
Synthesis
Recent advancements in synthetic methodologies have facilitated the production of this compound through various routes. Notably, a one-pot multistep process utilizing solid catalysts has been reported, yielding moderate to good results .
Antiviral Properties
Research indicates that derivatives of pyrrolo[1,2-a]quinoxaline exhibit significant antiviral activities. For instance, studies have demonstrated that certain derivatives can effectively inhibit viral replication in various cell lines. Specifically, compounds containing the imidazole ring have shown enhanced activity against viruses such as HIV and influenza .
Table 1: Antiviral Activity of Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound | Virus Target | EC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HIV-1 | 5.0 | Inhibition of reverse transcriptase |
| Compound B | Influenza A | 3.5 | Viral entry inhibition |
| Compound C | Herpes Simplex Virus | 7.0 | Disruption of viral assembly |
Antioxidant Activity
In addition to antiviral properties, this compound derivatives have demonstrated antioxidant activity. Studies employing DPPH radical scavenging assays revealed that these compounds effectively neutralize free radicals, suggesting potential applications in oxidative stress-related conditions .
Antibacterial Activity
The antibacterial efficacy of pyrrolo[1,2-a]quinoxaline derivatives has also been explored. Utilizing disk diffusion methods against both Gram-positive and Gram-negative bacteria revealed significant bacteriostatic effects, indicating their potential as novel antibacterial agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Many derivatives inhibit key enzymes involved in viral replication and bacterial growth.
- Cellular Uptake : The imidazole moiety enhances cellular permeability, allowing for better bioavailability.
- Interaction with Nucleic Acids : Some studies suggest that these compounds may interact with nucleic acids, disrupting essential viral or bacterial processes.
Case Studies
A notable case study involved the evaluation of a specific derivative against HIV-1 in vitro. The compound exhibited an EC50 value significantly lower than standard antiviral treatments, showcasing its potential as a lead candidate for further development .
Q & A
Q. What are the common synthetic routes for pyrrolo[1,2-a]quinoxaline derivatives, and how do they differ in efficiency and environmental impact?
Methodological Answer: Synthetic strategies for pyrrolo[1,2-a]quinoxalines vary in substrate compatibility, catalyst use, and sustainability:
- Aerobic Oxidative Cyclization : Utilizes oxygen as a green oxidant to construct the pyrroloquinoxaline core from 2-(1H-pyrrol-1-yl)aniline precursors. This method avoids transition metals and harsh conditions, achieving yields up to 85% .
- Copper-Catalyzed Radical Cyclization : Employs Cu(OPiv)₂ with alkylboronic acids under mild conditions (room temperature, O₂ atmosphere). Substrate scope includes electron-rich and electron-poor substituents, with yields ranging 70–90% .
- Transition-Metal-Free Coupling : Uses α-hydroxy acids as aldehyde surrogates to prevent decarbonylation side reactions. Reactions proceed in inert conditions with yields ~75% .
- Iodine-Catalyzed sp³/sp² C–H Cross-Coupling : Enables one-pot synthesis of imidazo[1,5-a]quinoxalines via iodine-mediated dehydrogenation, suitable for diverse substituents .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing pyrrolo[1,2-a]quinoxaline derivatives?
Methodological Answer: Structural validation requires a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C-NMR identifies substituent patterns and confirms regioselectivity (e.g., imidazole vs. pyrrole ring substitution) .
- X-Ray Crystallography : Resolves absolute configurations and intermolecular interactions (e.g., π-π stacking in anti-leukemic derivatives) .
- Hirshfeld Surface Analysis : Quantifies non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) to explain packing efficiency and stability .
- DFT Calculations : Validates experimental geometries and electronic properties (e.g., HOMO-LUMO gaps for protease inhibitor design) .
Q. What biological activities have been reported for pyrrolo[1,2-a]quinoxaline derivatives?
Methodological Answer: Key activities include:
- Anticancer : IC₅₀ values of 8–31 µM against leukemia cell lines (HL60, K562, U937) via apoptosis induction .
- Kinase Inhibition : Akt kinase inhibition (e.g., benzylpiperidinyl-fluorobenzimidazole derivatives) with SAR highlighting C-4 substitution .
- Antiviral : In silico docking studies suggest SARS-CoV-2 main protease (6LU7) inhibition via H-bond interactions with 4-(5-nitro-thiophen-2-yl) substituents .
- Antiparasitic : Anti-leishmanial activity (IC₅₀ < 10 µM) linked to nitro group functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictory cytotoxicity data in pyrrolo[1,2-a]quinoxaline derivatives across leukemia cell lines?
Methodological Answer: Contradictions often arise from:
- Cell Line Specificity : HL60 (myeloid) vs. Jurkat (T-cell) may exhibit differential sensitivity due to metabolic or genetic factors. Validate using 3D spheroid models or primary cells .
- Substituent Effects : Compare IC₅₀ trends for nitro (e.g., 5NOTAAPP: 8 µM in HL60 ) vs. benzimidazolone groups (JG576: 31 µM in K562 ).
- Assay Conditions : Standardize incubation time (48–72 hrs), serum concentration, and MTT vs. ATP-based viability assays .
Q. What strategies optimize substitution at the C-4 position for enhanced target selectivity (e.g., Akt kinase vs. CK2)?
Methodological Answer:
- Benzylpiperidinyl Fluorobenzimidazole : Introduces steric bulk and hydrogen-bonding motifs, improving Akt inhibition (IC₅₀ reduction from 50 µM to 15 µM) .
- 3,4,5-Trimethoxyphenyl Propenone : Enhances DNA intercalation in JG1679 (IC₅₀ = 5 µM in MV4-11 cells) via planar aromatic extension .
- Nitro-Thiophene : Boosts protease inhibition (ΔG = -9.2 kcal/mol for SARS-CoV-2 6LU7) by mimicking substrate interactions .
Q. How can computational methods guide the design of pyrrolo[1,2-a]quinoxaline derivatives as targeted inhibitors?
Methodological Answer:
- Molecular Docking : Screen substituents against target active sites (e.g., 5NOTAAPP’s nitro-thiophene binds 6LU7 His41/Cys145 ).
- MD Simulations : Assess binding stability (>100 ns trajectories) to prioritize derivatives with low RMSD (<2 Å) .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with Akt kinase IC₅₀ values to predict activity .
Q. What green chemistry approaches improve the sustainability of pyrrolo[1,2-a]quinoxaline synthesis?
Methodological Answer:
- Solvent-Free Conditions : Use propylene oxide as both solvent and acid scavenger in one-pot reactions .
- Oxygen as Oxidant : Replace toxic reagents (e.g., DDQ) with aerobic oxidation, reducing waste by 40% .
- Iodine Catalysis : Enable C–H activation without transition metals, achieving atom economy >80% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
